1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzoyl group and a chloro-nitrophenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine typically involves the following steps:
Formation of 4-bromobenzoyl chloride: This can be achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic substitution reaction: The 4-bromobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form 1-(4-bromobenzoyl)piperazine.
Formation of 4-chloro-2-nitroaniline: This can be synthesized by nitration of 4-chloroaniline using a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).
Coupling reaction: Finally, 1-(4-bromobenzoyl)piperazine is reacted with 4-chloro-2-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Various nucleophiles, catalysts like copper(I) iodide (CuI).
Oxidation: Potassium permanganate (KMnO₄), other oxidizing agents.
Major Products Formed:
Reduction: Formation of 1-(4-bromobenzoyl)-4-(4-chloro-2-aminophenyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the piperazine ring.
Scientific Research Applications
1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-bromobenzoyl)-4-phenylpiperazine: Lacks the chloro and nitro groups, which may result in different chemical and biological properties.
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine: Similar structure but with a chlorobenzoyl group instead of a bromobenzoyl group, which may affect its reactivity and applications.
Properties
IUPAC Name |
(4-bromophenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O3/c18-13-3-1-12(2-4-13)17(23)21-9-7-20(8-10-21)15-6-5-14(19)11-16(15)22(24)25/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWGVQWZEAYCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386353 |
Source
|
Record name | STK079745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5670-47-3 |
Source
|
Record name | STK079745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.